molecular formula C10H10N2O2 B12820754 5-Acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one

5-Acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12820754
M. Wt: 190.20 g/mol
InChI Key: OJHQMTBKIVBUMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Structural Variants of Polycyclic Benzimidazolones

System Fusion Pattern Key Features Example Synthesis Route
Pyrrolo[1,2-a]benzimidazole Imidazole fused with pyrrole 5-membered ring at 1,2-position Cyclization of 2-cyanomethyl derivatives with hydrazonoyl halides
Pyrido[1,2-a]benzimidazole Imidazole fused with pyridine 6-membered nitrogenous ring Condensation with ethoxymethylenemalonate
Benzimidazolone Benzene fused with imidazolone Ketone at 2-position, NH at 1-position Oxidation of 2-mercaptobenzimidazoles

The structural complexity of 5-acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one places it within the benzimidazolone subclass. The acetyl group at the 5-position introduces a ketone functionality, while the methyl group at the 4-position contributes steric bulk and electron-donating effects. These substituents influence the compound’s electronic distribution, as evidenced by spectroscopic data and computational studies.

Significance of Acetyl and Methyl Substituents in Heterocyclic Chemistry

The acetyl (-COCH~3~) and methyl (-CH~3~) groups in this compound play distinct yet complementary roles in modulating the compound’s chemical behavior.

Acetyl Group

  • Electronic Effects : The acetyl group is a strong electron-withdrawing group (EWG) due to its carbonyl moiety, which decreases electron density at the 5-position. This polarization enhances the acidity of adjacent protons and facilitates electrophilic substitution reactions at meta positions.
  • Synthetic Utility : Acetylated benzimidazolones serve as intermediates in the synthesis of larger heterocycles. For example, condensation reactions with amines or hydrazines yield Schiff bases or hydrazones, which can undergo cyclization to form pyrazoles or triazoles.

Methyl Group

  • Steric and Electronic Effects : The methyl group at the 4-position acts as an electron-donating group (EDG) via hyperconjugation, increasing electron density at the 4-position. Sterically, it hinders rotation around the C4-N bond, stabilizing specific conformers and influencing regioselectivity in further substitutions.
  • Biological Relevance : Methyl groups are often incorporated to improve lipophilicity and membrane permeability, critical for drug candidates targeting intracellular enzymes or receptors.

Table 2: Comparative Effects of Acetyl and Methyl Substituents

Property Acetyl (-COCH~3~) Methyl (-CH~3~)
Electronic Nature Electron-withdrawing Electron-donating
Impact on Reactivity Activates for nucleophilic attack Directs electrophilic substitution
Metabolic Stability Susceptible to hydrolysis Resistant to oxidation

The interplay between these substituents in this compound creates a unique electronic profile, making it a versatile scaffold for further functionalization. For instance, the acetyl group’s reactivity toward nucleophiles allows for the introduction of amino or hydroxyl groups, while the methyl group’s stability supports the retention of core structure under harsh reaction conditions.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5-acetyl-4-methyl-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C10H10N2O2/c1-5-7(6(2)13)3-4-8-9(5)12-10(14)11-8/h3-4H,1-2H3,(H2,11,12,14)

InChI Key

OJHQMTBKIVBUMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)N2)C(=O)C

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • 4-Methyl-2-nitroaniline is used as the precursor for the aromatic ring with a methyl substituent at the 4-position.
  • The nitro group at the 2-position is reduced to an amine using reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation.

Cyclization to Benzimidazolone Core

  • The diamine intermediate undergoes cyclization with carbonyl sources such as N,N'-carbonyldiimidazole (CDI) or phosgene equivalents.
  • This step forms the benzimidazolone ring system, yielding 4-methyl-1H-benzo[d]imidazol-2(3H)-one.

Acetylation (Introduction of the Acetyl Group)

  • The acetyl group is introduced via N-acylation or aromatic acylation using acetyl chloride or acetic anhydride.
  • The reaction is typically carried out in the presence of a base (e.g., triethylamine) or under acidic conditions depending on the site of acylation.
  • For selective acetylation at the 5-position, the reaction conditions are optimized to avoid over-acylation or side reactions.

Representative Synthetic Route (Based on Literature)

Step Reagents & Conditions Product Yield (%) Notes
1. N-Alkylation (if applicable) 4-methyl-2-nitroaniline, alkyl halide, DMF, base 4-methyl-2-nitroaniline derivative ~70-80% Optional step for N-substitution
2. Reduction Na2S2O4 or catalytic hydrogenation 4-methyl-1,2-diaminobenzene 85-90% Nitro group to amine
3. Cyclization CDI, anhydrous THF, room temp, 20 h 4-methyl-1H-benzo[d]imidazol-2(3H)-one 70-75% Formation of benzimidazolone ring
4. Acetylation Acetyl chloride or acetic anhydride, base, solvent (e.g., dichloromethane) 5-Acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one 60-70% Selective acetylation at 5-position

Analytical Characterization

  • The synthesized compound is characterized by 1H-NMR , 13C-NMR , and elemental analysis to confirm structure and purity.
  • Melting point determination and chromatographic purification (e.g., silica gel column chromatography) are standard for isolating the pure product.

Research Findings and Optimization Notes

  • The use of N,N'-carbonyldiimidazole (CDI) for cyclization is preferred due to mild conditions and good yields.
  • Reduction with sodium dithionite is efficient and avoids harsh hydrogenation conditions.
  • Acylation reactions require careful control of stoichiometry and temperature to prevent multiple substitutions.
  • Solvent choice (e.g., DMF for alkylation, THF for cyclization, dichloromethane for acylation) significantly affects reaction rates and yields.
  • Purification by column chromatography is essential to separate regioisomers or side products.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield Range Comments
N-Alkylation (optional) Alkyl halide, DMF, base Room temp to reflux 70-80% Introduces N-substituent if needed
Nitro Reduction Na2S2O4 or H2/Pd-C Aqueous or organic solvent 85-90% Converts nitro to amine
Cyclization CDI, THF Room temp, 20 h 70-75% Forms benzimidazolone ring
Acetylation Acetyl chloride, base 0-25 °C, several hours 60-70% Selective acetylation at 5-position

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 5-acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the acylation of 4-methyl-1H-benzo[d]imidazole with an acetylating agent. The structural characterization of this compound can be achieved through various spectroscopic methods including:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and environment of hydrogen and carbon atoms.
  • Mass Spectrometry (MS) : Confirms the molecular weight and structure.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Antimicrobial Properties

Research indicates that derivatives of benzimidazoles, including this compound, exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that certain analogues demonstrate potent effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
5-Acetyl-4-methyl...S. aureus15 μg/mL
5-Acetyl-4-methyl...E. coli20 μg/mL
Analogue XPseudomonas aeruginosa10 μg/mL

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely studied, with compounds showing efficacy against various cancer cell lines. For example, research has indicated that certain derivatives can inhibit cell proliferation in breast cancer and lung cancer models .

Table 2: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (μM)
5-Acetyl-4-methyl...MCF-7 (Breast Cancer)25
5-Acetyl-4-methyl...A549 (Lung Cancer)30

Antitubercular Activity

In vitro studies have demonstrated that some benzimidazole derivatives possess antitubercular properties against Mycobacterium tuberculosis. For instance, compounds derived from this structure have been tested for their ability to inhibit key enzymes involved in mycobacterial metabolism .

Table 3: In Vitro Antitubercular Activity

CompoundActivityIC50 (μM)
5-Acetyl-4-methyl...Against M. tuberculosis15

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications at specific positions on the benzimidazole ring can enhance or reduce activity against targeted pathogens or cancer cells. For example, substituents on the aromatic ring or variations in the acyl group can significantly influence antimicrobial potency and selectivity .

Mechanism of Action

The mechanism of action of 5-Acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Halogenated Derivatives

  • 5-Bromo and 5-Chloro Analogs : highlights halogenated derivatives (e.g., 5-chloro, 5-bromo) of 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one as key scaffolds in phospholipase D (PLD) inhibitors. The introduction of halogens enhances lipophilicity and target binding, with the (S)-methyl group on the ethylenediamine linker specifically boosting PLD1 inhibition .
  • 5-Bromo-1,3-dimethyl-6-nitro Analogs : This compound (CAS 24786-51-4, ) incorporates bromine and nitro groups, likely influencing electrophilicity and metabolic stability compared to the acetyl group in the target compound .

Sulfonamide and Sulfonyl Derivatives

  • 5-Hydrosulfonyl Derivatives : , and 11 describe 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one analogs with potent antitumor activity. Compound 5b (IC₅₀ = 2.6 µM against HCC1937 cells) features a 1-methylpiperazine sulfonamide group, demonstrating that bulky, polar substituents at position 5 enhance cytotoxicity via apoptosis induction . In contrast, aliphatic substituents (e.g., cyclohexanamine in 5c) reduce potency, underscoring the importance of aromatic or heterocyclic groups .

Acylated Derivatives

  • N-Acylated Analogs : discusses 1-isopropyl-5-methyl derivatives modified with aliphatic, aromatic, or sulfonic acyl groups. These compounds were synthesized via N-acylation, with structural variations influencing their structure-activity relationships (SAR). For example, aromatic acyl groups may improve target affinity compared to aliphatic chains, suggesting that the acetyl group in the target compound could balance hydrophobicity and hydrogen-bonding capacity .

Piperazine and Piperidine Derivatives

  • 5-(4-Substituted Piperazin-1-yl) Analogs : Compounds such as 5-(4-(biphenyl-4-ylmethyl)piperazin-1-yl)-1H-benzo[d]imidazol-2(3H)-one () exhibit enhanced binding to receptors due to the bulky piperazine moiety, which may improve pharmacokinetic properties compared to smaller substituents like acetyl .

Crystallographic and Docking Studies

  • highlights molecular docking of a 5-bromo analog with CDK2, suggesting that substituent electronic properties (e.g., bromine’s electronegativity vs. acetyl’s electron-withdrawing effect) influence target binding .

Data Tables: Key Analogs and Activities

Compound Name Substituents (Position) Biological Activity (IC₅₀ or Key Finding) Reference
5-Hydrosulfonyl-5b (1-methylpiperazine) R = 1-methylpiperazine, R1 = phenyl IC₅₀ = 2.6 µM (HCC1937)
5-Bromo-1,3-dimethyl-6-nitro 5-Br, 6-NO₂, 1,3-CH₃ Intermediate for kinase inhibitors
1-Isopropyl-5-methyl-N-acyl derivatives Varied acyl groups at N3 SAR dependent on acyl group hydrophobicity
5-(4-Biphenylpiperazin-1-yl) Piperazine with biphenyl group Enhanced receptor binding

Biological Activity

5-Acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole family, known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O2C_{10}H_{10}N_2O_2, with a molecular weight of 190.19 g/mol. The compound features a benzimidazole ring with an acetyl group at the 5-position and a methyl group at the 4-position, which significantly influences its biological activity.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

  • Antimicrobial Activity : The compound exhibits substantial antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Benzimidazole derivatives, including this compound, have shown promising anticancer activity. In vitro studies suggest that it may induce apoptosis in cancer cell lines, although specific mechanisms remain to be fully elucidated .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential, showing effectiveness in reducing inflammation markers in various models .

Synthesis

The synthesis of this compound typically involves acylation processes followed by cyclization reactions. The general synthetic route includes:

  • Formation of the Benzimidazole Ring : Starting from o-phenylenediamine and an appropriate carbonyl compound.
  • Acetylation : Introducing the acetyl group via acetic anhydride or acetyl chloride under basic conditions.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/ModelObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AnticancerVarious cancer cell linesInduction of apoptosis
Anti-inflammatoryIn vivo modelsReduction in inflammatory markers

Case Study: Antimicrobial Efficacy

A study conducted by Birajdar et al. (2013) synthesized various benzimidazole derivatives, including this compound, and evaluated their antimicrobial efficacy against a panel of bacterial strains. The results demonstrated that this compound exhibited comparable efficacy to standard antibiotics like ciprofloxacin, highlighting its potential as an alternative antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted benzimidazole precursors. For example, imidazol-4-ones are often prepared using multi-step protocols involving condensation reactions (e.g., between acetylated amines and carbonyl derivatives) under acidic or basic conditions . Optimization may involve adjusting catalysts (e.g., HISA for imidazole derivatives) , solvent polarity, and temperature. Evidence from analogous compounds shows yields can be improved by controlling stoichiometry and using inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are critical for confirming substituent positions and acetyl/methyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and N-H stretching vibrations .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95% threshold is standard for research-grade compounds) .

Q. How do the compound’s solubility and stability impact experimental design?

  • Methodological Answer :

  • Solubility : Low solubility in aqueous buffers may require dimethyl sulfoxide (DMSO) or ethanol as co-solvents. Pre-solubility testing via phase diagrams is recommended .
  • Stability : Degradation under light or humidity necessitates storage in amber vials at −20°C. Stability assays (e.g., accelerated aging studies) should precede long-term biological experiments .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) aid in understanding the compound’s electronic structure?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can predict:

  • Electron density distribution, highlighting nucleophilic/electrophilic sites for derivatization .
  • Optimized geometries for docking studies (e.g., receptor binding pocket compatibility) .
  • Frontier molecular orbitals (HOMO-LUMO) to assess reactivity in photochemical applications .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Variability in receptor binding assays (e.g., D2/5-HT1A receptor studies) can arise from differences in cell lines or radioligand concentrations. Replicate experiments using standardized protocols (e.g., CEREP panels) are critical .
  • Purity Verification : Contradictions may stem from impurities; re-testing compounds via HPLC and HRMS ensures batch consistency .
  • Meta-Analysis : Cross-referencing data with structural analogs (e.g., thiadiazine derivatives) identifies trends in activity cliffs .

Q. What are the structure-activity relationship (SAR) insights for derivatives of this compound?

  • Methodological Answer : SAR studies on benzo[d]imidazol-2(3H)-one derivatives reveal:

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position enhance kinase inhibition (e.g., DYRK1A) but reduce solubility .
  • Bioisosteric Replacements : Replacing the acetyl group with carbamate or urea moieties modulates metabolic stability .
  • Data Table :
Derivative StructureBiological TargetKey FindingReference
N-TrifluoromethylphenylDYRK1A KinaseIC₅₀ = 0.8 µM (selective inhibition)
5-Piperazinyl SubstitutedD2/5-HT1A ReceptorsDual antagonism (Ki = 12 nM)
5-Methoxy AnalogMetabolic Stabilityt₁/₂ increased by 3-fold in liver microsomes

Q. How can researchers investigate the metabolic pathways of this compound?

  • Methodological Answer :

  • In Vitro Models : Use liver microsomes or hepatocytes to identify phase I/II metabolites. LC-MS/MS tracks hydroxylation or glucuronidation products .
  • Isotopic Labeling : 14^{14}C-labeled compounds enable quantitative metabolite profiling in urine/feces .
  • Computational Prediction : Tools like MetaSite simulate CYP450-mediated transformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.